molecular formula C17H18N2O4S2 B2819241 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448051-93-1

2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2819241
CAS No.: 1448051-93-1
M. Wt: 378.46
InChI Key: UBSUDYPWCPSCNO-UHFFFAOYSA-N
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Description

2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound with the molecular formula C17H18N2O4S2 and a molecular weight of 378.5 g/mol . It features a benzamide group linked via a but-2-yn-1-yloxy spacer to a 5-ethylthiophene-2-sulfonamide moiety. As a member of the thiophene-sulfonamide class, this compound is of significant interest in medicinal chemistry research. Thiophene-sulfonamide derivatives are recognized as a versatile class of compounds with potential for diverse biological activity. They have been extensively explored as potent enzyme inhibitors . Specifically, some analogs are known to be potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory pathway, exhibiting activity in the nanomolar range . Furthermore, recent research on related 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated promising in vitro antibacterial efficacy against challenging, multidrug-resistant bacterial strains such as New Delhi Metallo-β-Lactamase (NDM) producing Klebsiella pneumoniae . This suggests potential research applications for this compound class in developing novel anti-infective agents. The presence of the alkyne linker in its structure may also be exploited in chemical biology for click chemistry applications, such as bioconjugation or probe development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-2-13-9-10-16(24-13)25(21,22)19-11-5-6-12-23-15-8-4-3-7-14(15)17(18)20/h3-4,7-10,19H,2,11-12H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSUDYPWCPSCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of a suitable alkyne with a halide under palladium-catalyzed coupling conditions.

    Sulfonamide Formation: The intermediate is then reacted with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Coupling with Benzamide: Finally, the sulfonamide intermediate is coupled with a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency. The use of automated synthesis platforms and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, the compound is compared with two structurally related analogs: BG13936 and BG13937 ().

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide* C₁₈H₁₉N₂O₄S 383.47† 5-Ethylthiophene-2-sulfonamido, benzamide, ethynyloxy linker
BG13936 C₁₈H₁₇ClN₂O₄S 392.86 4-Chlorophenylmethanesulfonamido, benzamide, ethynyloxy linker
BG13937 C₁₈H₂₀FN₃O₂S 369.43 4-Fluorophenyl, pyrrolidin-1-yl, thiophen-3-yl, ethanediamide

*Inferred from nomenclature; †Calculated based on formula.

Key Observations:

  • Substituent Effects on Lipophilicity: The ethylthiophene group in the target compound likely enhances lipophilicity compared to BG13936’s chlorophenyl group, which may increase steric bulk and electron-withdrawing effects. However, the chlorine atom in BG13936 could improve metabolic stability .
  • Hydrogen-Bonding and Solubility: Both the target compound and BG13936 feature sulfonamide groups, enabling hydrogen-bond donor/acceptor interactions critical for target binding. In contrast, BG13937’s ethanediamide group may exhibit weaker hydrogen-bonding capacity. The ethynyloxy linker in the target compound and BG13936 adds rigidity, which could restrict conformational flexibility compared to BG13937’s pyrrolidinyl-thiophene moiety.
  • Electronic and Steric Profiles :

    • The thiophene rings in the target compound and BG13937 may engage in π-π stacking interactions with aromatic residues in biological targets, whereas BG13936’s chlorophenyl group could induce steric hindrance or dipole interactions .

Computational Modeling Insights

The Merck Molecular Force Field (MMFF94) provides a robust framework for analyzing such compounds. MMFF94 is parameterized using high-quality computational data (e.g., MP2/6-31G* geometries) and achieves MM3-like accuracy in predicting bond lengths (0.014 Å RMS error), bond angles (1.2° RMS), and conformational energies (0.38 kcal/mol RMS) .

  • Conformational Stability :
    The ethynyloxy linker in the target compound and BG13936 likely restricts rotational freedom, reducing entropy penalties upon target binding. MMFF94 simulations could quantify energy barriers for rotation, aiding in SAR studies.
  • Intermolecular Interactions : MMFF94’s accuracy in modeling hydrogen bonds (comparable to OPLS) supports predictions of sulfonamide interactions with biological targets, such as enzymes or receptors .

Q & A

Q. How can the synthesis of 2-((4-(5-Ethylthiophene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide be optimized for yield and purity?

Methodological Answer:

  • Step 1: Utilize a multi-step synthesis approach involving sulfonamide coupling and alkyne functionalization. Key intermediates include 5-ethylthiophene-2-sulfonyl chloride and 4-aminobut-2-yn-1-ol. Control reaction conditions (e.g., anhydrous solvents like DCM, temperatures <0°C for sulfonamide formation) to minimize side reactions .
  • Step 2: Employ thin-layer chromatography (TLC) and HPLC to monitor reaction progress. For final purification, use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol .
  • Critical Parameters: Excess reagents (e.g., triethylamine as a base) improve sulfonamide coupling efficiency. Reaction time optimization (3–12 hours) prevents degradation of the alkyne moiety .

Q. What analytical techniques are most reliable for characterizing the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the presence of the ethythiophene ring (δ 6.8–7.2 ppm for thiophene protons) and benzamide carbonyl (δ ~168 ppm). 1^1H-1^1H COSY and HSQC resolve overlapping signals from the but-2-yn-1-yl linker .
  • X-ray Crystallography: For absolute configuration determination, grow single crystals in DMSO/water mixtures. Use SHELXL for refinement, noting challenges in modeling disordered alkyne groups .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~435.1 for C20_{20}H21_{21}N2_2O4_4S2_2) .

Q. What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

  • Antimicrobial Screening: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include fluconazole as a control for fungal assays .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HCT116, MCF7). IC50_{50} values <10 µM suggest therapeutic potential. Compare to structural analogs like benzamide-thiophene hybrids .
  • Enzyme Inhibition: Screen against carbonic anhydrase or kinases (e.g., EGFR) via spectrophotometric assays. The sulfonamide group may act as a zinc-binding motif .

Q. How can solubility and stability be improved for in vitro studies?

Methodological Answer:

  • Solubility: Use co-solvents like DMSO (≤5% v/v) or cyclodextrins. For aqueous buffers, adjust pH to 7.4 and include surfactants (e.g., Tween-80) .
  • Stability: Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions. UPLC-PDA identifies degradation products (e.g., hydrolysis of the sulfonamide group) .

Q. What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • Software: Use Schrödinger’s QikProp for logP (predicted ~2.8), solubility (LogS ~-4.2), and bioavailability scores.
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonamide nitrogen as a hydrogen bond donor) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Step 1: Synthesize analogs with substitutions on the thiophene (e.g., Cl, CF3_3) or benzamide (e.g., NO2_2, OCH3_3) moieties. Use parallel synthesis for efficiency .
  • Step 2: Test analogs in enzyme inhibition and cytotoxicity assays. Correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends. For example, electron-withdrawing groups on thiophene may enhance kinase binding .
  • Step 3: Perform 3D-QSAR using CoMFA or CoMSIA to model pharmacophore requirements .

Q. What in silico strategies validate target binding mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to dock the compound into crystal structures of targets (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Prioritize poses with sulfonamide-Zn2+^{2+} interactions .
  • Molecular Dynamics (MD): Simulate binding stability (50 ns trajectories) in GROMACS. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • Free Energy Calculations: Use MM-PBSA to estimate binding affinities (ΔG ≤ -30 kJ/mol suggests strong binding) .

Q. How to resolve contradictions in biological data across studies?

Methodological Answer:

  • Hypothesis 1: Variability may arise from assay conditions. Repeat experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Hypothesis 2: Check for impurities via LC-MS. For example, residual alkyne starting materials may inhibit off-target enzymes .
  • Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p <0.05). Use ROC curves to assess assay reliability .

Q. What strategies enhance selectivity for therapeutic targets?

Methodological Answer:

  • Target Profiling: Screen against panels of related enzymes (e.g., 50 kinases). Selectivity scores (ratio of IC50_{50} for primary vs. off-targets) >10 indicate specificity .
  • Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate to reduce off-target binding. Enzymatic cleavage in vivo releases the active compound .

Q. How to identify and characterize metabolites in preclinical studies?

Methodological Answer:

  • Phase I Metabolism: Incubate with liver microsomes (human/rat). Use LC-HRMS to detect hydroxylation (m/z +16) or N-dealkylation .
  • Phase II Metabolism: Identify glucuronidation (m/z +176) or sulfation (m/z +80) using β-glucuronidase/sulfatase hydrolysis .
  • Toxic Metabolites: Screen for reactive intermediates (e.g., epoxides) via glutathione trapping assays .

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